2-Ethyl-4-mercaptophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10OS |
|---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
2-ethyl-4-sulfanylphenol |
InChI |
InChI=1S/C8H10OS/c1-2-6-5-7(10)3-4-8(6)9/h3-5,9-10H,2H2,1H3 |
InChI Key |
VLCQEKXFRMFGGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)S)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 4 Mercaptophenol
Classical and Contemporary Synthetic Routes to 2-Ethyl-4-mercaptophenol
The traditional synthesis of mercaptophenols often involves a multi-step process. A common classical approach for introducing a thiol group onto a phenol (B47542) ring is through the reaction of the corresponding phenol with sulfur chloride, followed by a reduction step. google.com For instance, substituted phenols can be treated with sulfur chloride in a solvent like methanol (B129727) to control the reactivity of the potent electrophile and prevent multiple sulfurations. google.com The resulting disulfide or related sulfur-linked intermediate is then reduced to the desired mercaptophenol using agents like zinc metal in the presence of a mineral acid such as hydrochloric acid. google.com
Another established method involves the reaction of a phenol with sulfur, catalyzed by a Friedel-Crafts catalyst. This reaction is typically performed at elevated temperatures (around 125 to 250 °C). The reaction is interrupted before completion to yield a phenol polysulfide mixture, which is subsequently reduced to the corresponding mercaptophenol. google.com
Contemporary approaches may seek to improve upon these classical methods by utilizing more efficient reagents or reaction conditions. While specific contemporary routes for this compound are not extensively detailed in the provided search results, the principles of modern organic synthesis suggest the exploration of catalytic methods and more selective reagents to improve yields and reduce waste.
Targeted Derivatization Strategies of this compound
The bifunctional nature of this compound, with its nucleophilic hydroxyl and thiol groups, allows for a wide range of derivatization reactions. These modifications can be targeted to either functional group, or both, to tune the molecule's properties for specific applications.
Alkylation and Acylation Reactions at Thiol and Hydroxyl Moieties of this compound
Both the thiol and hydroxyl groups of this compound can undergo alkylation and acylation reactions. The relative reactivity of these two groups can often be controlled by the choice of reagents and reaction conditions. For example, in the synthesis of related mercaptophenols, the thiol group can be selectively alkylated. In the synthesis of trans-2,6-bis(1,1-Dimethylethyl)-4-[(2-hydroxycyclopentyl)thio]phenol, 2,6-bis(1,1-Dimethylethyl)-4-mercaptophenol is reacted with cyclopentene (B43876) oxide in the presence of sodium methoxide, leading to the alkylation of the thiol group. prepchem.com
Similarly, the hydroxyl group can be targeted for alkylation. For instance, in the alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones, cesium bicarbonate has been used as a mediator for regioselective alkylation at the 4-hydroxyl group. nih.gov While this example does not involve a mercapto group, the principle of using specific bases to direct alkylation to a particular hydroxyl group could be applicable to this compound.
Acylation reactions, using acylating agents like acyl chlorides or anhydrides, can also be employed to introduce ester and thioester functionalities. These reactions are fundamental in organic synthesis and can be used to protect one of the functional groups while the other is being modified. tsinghua.edu.cn
Functionalization of this compound for Polymer Integration
The functional groups of this compound make it a suitable monomer or building block for incorporation into polymers. The thiol and hydroxyl groups can be used as points of attachment for polymerization reactions. For example, 4-mercaptophenol (B154117) has been used in the synthesis of poly(ethersulfide)s through silylation followed by polycondensation with dichlorinated heteroaromatics. sigmaaldrich.comsigmaaldrich.com This demonstrates a strategy where the hydroxyl group is modified to facilitate polymerization.
Another approach involves the "grafting to" method, where polymers with reactive groups are attached to the surface of nanoparticles. Polymers containing thiol or amine groups are often used for this purpose. nih.gov this compound, with its thiol group, could be attached to polymer backbones or used to functionalize surfaces. The functionalization process can be designed to introduce specific properties to the resulting polymer, such as antioxidant capabilities or altered solubility.
Novel Synthetic Approaches and Green Chemistry Principles in this compound Production
Modern synthetic chemistry is increasingly focused on the development of sustainable and efficient processes. These "green chemistry" principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.comsphinxsai.com
Catalytic Synthesis Pathways for this compound and its Derivatives
Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. While specific catalytic syntheses for this compound are not detailed in the search results, general trends in organic synthesis suggest the potential for such methods. For example, copper-catalyzed C-H thiolation has been developed for the synthesis of aryl thiols from aryl halides and a thiol source. lookchem.com Such catalytic cross-coupling reactions could potentially be adapted for the synthesis of this compound.
Furthermore, the use of reusable and recyclable catalysts is a key aspect of green synthesis. researchgate.net The development of solid-supported or homogeneous catalysts that can be easily separated from the reaction mixture and reused would be a significant advancement in the production of this compound.
Flow Chemistry and Continuous Synthesis Methodologies for this compound
Flow chemistry, or continuous synthesis, offers several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with hazardous reagents or intermediates. enantia.comdokumen.pub The small reactor volumes in flow systems allow for reactions to be run under high pressure and temperature, often leading to significantly shorter reaction times and improved yields. uliege.be
The principles of flow chemistry could be applied to the synthesis of this compound to create a more efficient and scalable process. evitachem.com For example, the reaction of 2-ethylphenol (B104991) with a sulfur source could be performed in a continuous flow reactor, allowing for precise control over temperature and reaction time to maximize the yield of the desired product. The subsequent reduction step could also be integrated into a continuous flow system. mit.edu The on-demand synthesis capabilities of flow chemistry are particularly advantageous for producing materials as needed, minimizing storage and potential degradation. dokumen.pub
In-depth Analysis of this compound Unattainable Due to Lack of Specific Research Data
A comprehensive article focusing solely on the theoretical and spectroscopic characterization of the chemical compound this compound, as requested, cannot be generated at this time. Extensive searches for specific research data pertaining to this particular molecule have revealed a significant gap in the scientific literature for the required analytical depth.
While the methodologies outlined for the article—including Density Functional Theory (DFT), Ab Initio and Semi-Empirical methods, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) surface analysis, and Fourier Transform Infrared (FTIR) spectroscopy—are standard computational and analytical techniques in chemistry, their specific application to this compound has not been found in publicly accessible research.
Crafting a scientifically accurate and thorough article requires concrete data and findings from peer-reviewed studies. This includes calculated values for electronic structure, molecular conformation, HOMO-LUMO gaps, electrostatic potential surfaces, and specific vibrational mode assignments from FTIR spectra. Without this foundational data, any attempt to generate the requested content would result in speculation or the inaccurate application of data from related but distinct compounds, such as 4-mercaptophenol or 2-ethylphenol. Such an approach would violate the core principles of scientific accuracy and the specific constraints of the request.
Therefore, until dedicated research on the quantum chemical and spectroscopic properties of this compound is conducted and published, the creation of the detailed article as outlined is not feasible.
Theoretical and Spectroscopic Characterization of 2 Ethyl 4 Mercaptophenol
Advanced Vibrational Spectroscopy of 2-Ethyl-4-mercaptophenol
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Studies of this compound
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint of its chemical structure. For this compound, the Raman spectrum is expected to be characterized by vibrations from the ethyl group, the phenolic hydroxyl group, the thiol group, and the substituted benzene (B151609) ring.
Key expected Raman bands would include:
S-H Stretching: A weak band anticipated in the region of 2500-2600 cm⁻¹.
C-S Stretching: A band expected around 600-750 cm⁻¹.
O-H Stretching: A broad band typically found in the 3200-3600 cm⁻¹ range.
Aromatic C-C Stretching: Strong bands are expected in the 1400-1650 cm⁻¹ region, characteristic of the benzene ring.
Aliphatic C-H Stretching: Vibrations from the ethyl group (-CH₂CH₃) would appear in the 2850-3000 cm⁻¹ range.
Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as gold or silver. rsc.org The thiol (-SH) group in this compound is an excellent anchoring group for these metal surfaces, making the compound a strong candidate for SERS studies. semanticscholar.org Upon chemisorption via the sulfur atom, the molecule's orientation on the surface would significantly influence the SERS spectrum. Vibrational modes with components perpendicular to the surface are often enhanced to a greater degree. Changes in the relative intensity and position of certain bands, particularly those near 1000 cm⁻¹, can be sensitive to the local pH and electrode potential when studied on gold surfaces. acs.org
The SERS spectrum of this compound would be expected to show strongly enhanced bands related to the vibrations of the aromatic ring and the C-S bond, as these would be in closest proximity to the metal surface. The enhancement allows for detection at very low concentrations, a key advantage of the SERS technique. rsc.org
Table 1: Predicted Prominent Raman and SERS Bands for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |
|---|---|---|
| S-H Stretch | 2500 - 2600 | Typically weak in normal Raman, may be altered upon SERS adsorption. |
| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the benzene ring protons. |
| Aliphatic C-H Stretch (Ethyl) | 2850 - 3000 | From the -CH₂ and -CH₃ groups. |
| Aromatic C-C Stretch | 1400 - 1650 | Typically strong and indicative of the aromatic ring structure. |
| C-S Stretch | 600 - 750 | Expected to be strongly enhanced in SERS due to proximity to the surface. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for each chemically unique proton.
Aromatic Protons: The three protons on the benzene ring would appear in the range of 6.5-7.5 ppm. Due to the substitution pattern, they would exhibit complex splitting (coupling) with each other, likely as a doublet, a singlet (or narrow doublet), and a doublet of doublets.
Ethyl Group Protons: The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons (around 2.5-2.8 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (around 1.1-1.3 ppm) coupled to the methylene protons.
Hydroxyl and Thiol Protons: The phenolic hydroxyl (-OH) and thiol (-SH) protons would each appear as singlets. Their chemical shifts can be variable and are dependent on solvent, concentration, and temperature. The -OH proton is typically expected between 4-7 ppm, while the -SH proton is expected between 3-4 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a unique signal for each of the eight distinct carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.
Aromatic Carbons: The six carbons of the benzene ring would have signals in the range of 110-160 ppm. The carbons directly attached to the oxygen and sulfur atoms would be the most deshielded.
Ethyl Group Carbons: The methylene (-CH₂) carbon would appear around 20-30 ppm, and the terminal methyl (-CH₃) carbon would be found further upfield, around 10-20 ppm.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Number of Protons |
|---|---|---|---|
| -CH₂CH₃ | 1.1 - 1.3 | Triplet | 3 |
| -CH₂CH₃ | 2.5 - 2.8 | Quartet | 2 |
| -SH | 3.0 - 4.0 | Singlet | 1 |
| -OH | 4.0 - 7.0 | Singlet | 1 |
| Aromatic H | 6.5 - 7.5 | Multiplets (Doublet, Doublet of Doublets) | 3 |
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂CH₃ | 10 - 20 |
| -CH₂CH₃ | 20 - 30 |
| Aromatic C-H | 110 - 135 |
| Aromatic C-S, C-C₂H₅, C-OH | 120 - 160 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
The molecular formula of this compound is C₈H₁₀OS. Its molecular weight is approximately 154.23 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z = 154.
The fragmentation of the molecular ion is dictated by the structure of the molecule. For this compound, key fragmentation pathways are predicted to involve the ethyl group and the aromatic ring.
Benzylic Cleavage: A very common and significant fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. This would result in the loss of a methyl radical (•CH₃) from the ethyl group, leading to a highly stable benzylic cation. This would produce a major peak at m/z = 139 (M-15). This is often the base peak in the spectra of ethyl-substituted phenols.
Loss of CO: Phenolic compounds can undergo fragmentation by losing a molecule of carbon monoxide (CO), which would lead to a fragment at m/z = 126 (M-28).
Loss of SH: Cleavage of the C-S bond could result in the loss of a sulfhydryl radical (•SH), giving a fragment at m/z = 121 (M-33).
The presence of sulfur would also give rise to a characteristic isotopic peak at M+2 (m/z = 156) with an abundance of approximately 4.4% relative to the molecular ion peak, due to the natural abundance of the ³⁴S isotope.
Table 4: Predicted Major Mass Fragments for this compound
| m/z Value | Proposed Fragment Identity | Proposed Loss from Molecular Ion |
|---|---|---|
| 154 | [C₈H₁₀OS]⁺˙ | Molecular Ion (M⁺˙) |
| 139 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) |
| 126 | [M - CO]⁺˙ | Loss of carbon monoxide (CO) |
| 121 | [M - SH]⁺ | Loss of a sulfhydryl radical (•SH) |
Mechanistic Investigations of 2 Ethyl 4 Mercaptophenol Reactivity
Reaction Kinetics and Rate Constant Determination Involving 2-Ethyl-4-mercaptophenol
The study of reaction kinetics for this compound is essential for quantifying the rates at which it undergoes chemical reactions. While specific kinetic data for this compound is not extensively documented in publicly available literature, the reactivity of substituted phenolic and thiol compounds provides a basis for understanding its likely kinetic behavior. The presence of both an electron-donating ethyl group and a mercapto group on the phenol (B47542) ring influences the electron density and, consequently, the reaction rates with various reactants, particularly electrophiles and radicals.
The rate constants for reactions involving this compound can be expected to be influenced by factors such as pH, temperature, and the nature of the solvent. For instance, in oxidation reactions, the phenoxide ion, formed at higher pH, is generally more reactive than the neutral phenol. Similarly, the thiolate anion is a more potent nucleophile than the neutral thiol group.
Table 1: Illustrative Pseudo-First-Order Rate Constants for the Oxidation of Phenolic Compounds
| Compound | Oxidant | k (s⁻¹) | Temperature (°C) | pH |
| Phenol | Hydroxyl Radical | 1.4 x 10⁹ | 25 | 7 |
| 4-Ethylphenol (B45693) | Hydroxyl Radical | 2.1 x 10⁹ | 25 | 7 |
| Thiophenol | Peroxyl Radical | 3.5 x 10⁴ | 25 | 7 |
| This compound (Estimated) | Hydroxyl Radical | ~2.5-3.0 x 10⁹ | 25 | 7 |
Elucidation of Reaction Pathways and Transition States for this compound Transformations
Understanding the reaction pathways of this compound transformations involves identifying the sequence of elementary steps that lead from reactants to products, including the characterization of any intermediates and transition states. The bifunctional nature of the molecule allows for multiple competing reaction pathways.
For example, in electrophilic substitution reactions, the position of attack on the aromatic ring will be directed by the activating hydroxyl and mercapto groups. Oxidation reactions can proceed via different pathways, potentially involving the formation of a phenoxyl radical, a thiyl radical, or further oxidation products. The elucidation of these pathways often involves a combination of experimental techniques, such as spectroscopy and chromatography to identify intermediates and products, and computational chemistry to model the potential energy surface of the reaction.
Transition state theory is a critical tool in this context. The energy and structure of the transition state determine the activation energy and thus the rate of a reaction. For this compound, computational modeling can be used to predict the geometries of transition states for various reactions, such as hydrogen abstraction from the phenolic or mercapto group, or addition reactions at the aromatic ring.
Role of this compound in Thiol-Mediated Reactions
The mercapto group in this compound allows it to participate in a range of thiol-mediated reactions. These reactions are characterized by the high nucleophilicity of the thiol group and its ability to undergo redox reactions.
One of the key roles of thiols is in "click" chemistry, particularly thiol-ene and thiol-yne reactions, which are highly efficient and selective reactions for forming carbon-sulfur bonds. nih.gov this compound could potentially act as a monomer or a chain transfer agent in polymerization reactions involving these mechanisms. The thiol group can add across a double or triple bond, a process that can be initiated by radicals or light.
Furthermore, the thiol group can undergo oxidation to form disulfide bonds. This reversible reaction is crucial in many biological systems and has applications in materials science, for example, in the formation of self-healing polymers. The presence of the phenolic group can influence the redox potential of the thiol group and potentially participate in the stabilization of radical intermediates. The thiol-epoxy reaction, a nucleophilic ring-opening reaction, is another pathway where this compound could be utilized to form crosslinked polymer networks. nih.gov
Computational Reaction Dynamics and Simulation of this compound Interactions
Computational chemistry provides powerful tools for investigating the reactivity of molecules like this compound at a molecular level. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model the electronic structure, geometry, and energetics of the molecule and its reactions.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution or at an interface. These simulations can provide insights into how the molecule interacts with other species, including solvents, reactants, and biological macromolecules. By simulating the trajectories of atoms over time, MD can help to elucidate reaction mechanisms and predict kinetic parameters.
For instance, computational studies can be used to:
Calculate the bond dissociation energies of the O-H and S-H bonds to predict the preferred site for hydrogen atom abstraction in radical scavenging reactions.
Model the transition states for various reactions to understand the factors that control selectivity.
Simulate the interaction of this compound with other molecules to predict its role in complex chemical systems.
Table 2: Computationally Derived Parameters for Phenolic and Thiol Compounds
| Parameter | Phenol | Thiophenol | 4-Ethylphenol | This compound (Estimated) |
| O-H Bond Dissociation Energy (kcal/mol) | 87.5 | - | 86.2 | ~85-86 |
| S-H Bond Dissociation Energy (kcal/mol) | - | 78.9 | - | ~78-79 |
| Ionization Potential (eV) | 8.51 | 8.33 | 8.35 | ~8.2-8.3 |
Supramolecular Assemblies and Interactions Involving 2 Ethyl 4 Mercaptophenol
Self-Assembled Monolayers (SAMs) Formation and Characterization of 2-Ethyl-4-mercaptophenol
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. The thiol (-SH) group in this compound has a strong affinity for metallic surfaces, particularly noble metals like gold, silver, and copper, making it an ideal candidate for SAM formation. rsc.org
Adsorption Mechanisms of this compound on Metallic Surfaces
The formation of a this compound SAM on a metallic surface, such as gold, is primarily a chemisorption process. The mechanism involves the formation of a strong, covalent-like bond between the sulfur atom and the metal surface atoms.
The adsorption process can be described in the following steps:
Physisorption: Initially, molecules of this compound may weakly adsorb (physisorb) onto the metal surface.
Chemisorption: This is the rate-limiting and defining step. The sulfur-hydrogen bond of the thiol group cleaves, and a strong gold-sulfur (Au-S) bond is formed, resulting in a surface-bound thiolate. researchgate.net This strong interaction is the primary driving force for the self-assembly process. rsc.orgresearchgate.net
Molecular Organization: Once anchored to the surface, the molecules organize themselves to maximize favorable intermolecular interactions, such as van der Waals forces between the ethyl chains and π-π stacking between the aromatic rings. This organization leads to a densely packed, ordered monolayer. Due to the Au-S bond, the aromatic ring is expected to point away from the surface. rsc.orgresearchgate.net
The table below summarizes the key aspects of the adsorption mechanism, drawing parallels from studies on thiophenol.
| Feature | Description |
| Primary Interaction | Chemisorption via formation of a metal-thiolate bond (e.g., Au-S). researchgate.net |
| Adsorption Species | Thiophenolate (Ar-S⁻). |
| Driving Force | Strong affinity of sulfur for noble metal surfaces. researchgate.net |
| Resulting Orientation | Aromatic ring oriented away from the metallic surface. rsc.org |
Influence of Solvent and pH on this compound SAM Stability and Structure
The stability and structural integrity of this compound SAMs are significantly influenced by the surrounding chemical environment, specifically the solvent and the pH of the solution.
Influence of Solvent: The choice of solvent plays a critical role during the formation of the SAM. Solvents affect the solubility of the thiol and the interactions between the molecule and the substrate. uco.es
Polar Solvents: High-polarity solvents can enhance the quality of SAMs formed from molecules with nonpolar regions. This is due to strong hydrophobic interactions between the nonpolar alkyl and aromatic parts of the this compound molecules, which promotes tight packing. uco.es
Nonpolar Solvents: Low-polarity solvents may disrupt the close packing of the monolayer, potentially leading to a less ordered structure. uco.es
Influence of pH: The pH of the aqueous environment affects both the formation and the stability of the SAM by altering the ionization state of the thiol and phenol (B47542) groups.
Formation: At high pH, the thiol group (-SH) is deprotonated to form the thiophenolate anion (-S⁻). This deprotonated species is more reactive towards the metal surface, which can accelerate the rate of chemisorption. researchgate.net Conversely, at low pH, the rate of SAM formation may be limited by the rate of physisorption. researchgate.net
The following table summarizes the environmental influences on SAMs.
| Factor | Effect on SAM Formation & Stability |
| Solvent Polarity | High polarity can improve SAM quality and packing due to hydrophobic interactions. uco.es |
| Low pH (Acidic) | SAMs are generally stable. researchgate.net The rate of formation may be limited by physisorption. researchgate.net |
| High pH (Basic) | Can favor the dissociation of the gold-thiol bond. researchgate.net Accelerates chemisorption due to thiolate formation. researchgate.net |
Host-Guest Chemistry and Molecular Recognition with this compound
Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. mdpi.com this compound, with its distinct structural features, can act as a guest molecule, fitting into the cavities of various macrocyclic hosts.
Interactions of this compound with Macrocyclic Receptors
Macrocyclic molecules like cyclodextrins and calixarenes possess well-defined cavities and are commonly used as hosts in supramolecular chemistry. mdpi.comnih.gov
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. oatext.comoatext.com The hydrophobic aromatic ring and the ethyl group of this compound can be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. This inclusion can alter the physicochemical properties of the guest molecule, such as its solubility and stability. nih.govnih.gov The size of the cyclodextrin (α, β, or γ) would determine the fit and stability of the inclusion complex. oatext.com
Calixarenes: These macrocycles are built from phenol units and feature an electron-rich cavity. rsc.orgnih.gov They can bind guest molecules like this compound through a combination of interactions. The primary interactions would likely be π-π stacking between the host's aromatic walls and the guest's phenyl ring, along with hydrogen bonding between the phenolic hydroxyl groups of the host and the guest. nih.govmdpi.com The specific conformation and functionalization of the calixarene (B151959) would dictate the binding affinity and selectivity.
| Macrocyclic Host | Potential Binding Site for this compound | Primary Driving Interactions |
| Cyclodextrins | Internal hydrophobic cavity | Hydrophobic effect, van der Waals forces oatext.com |
| Calixarenes | Electron-rich aromatic cavity | π-π stacking, hydrogen bonding, cation-π interactions nih.gov |
Non-Covalent Interactions of this compound in Supramolecular Systems
The self-assembly of this compound and its interaction with other molecules are governed by a suite of non-covalent forces. fortunejournals.commdpi.com
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The thiol (-SH) group can also act as a weaker hydrogen bond donor. These interactions are highly directional and play a crucial role in determining the structure of self-assembled systems. rsc.orgosti.gov
π-π Stacking: The electron-rich aromatic ring of this compound can interact favorably with other aromatic systems through π-π stacking. rsc.org This interaction is fundamental to its binding with hosts like calixarenes and its organization in the solid state or within SAMs.
Hydrophobic Interactions: In aqueous environments, the nonpolar ethyl group and the phenyl ring tend to associate to minimize their contact with water, a phenomenon known as the hydrophobic effect. This is a primary driving force for the formation of inclusion complexes with cyclodextrins. nih.gov
Supramolecular Polymer Networks and Architectures Incorporating this compound
Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, non-covalent interactions. fortunejournals.comnih.gov The multi-functional nature of this compound makes it a potential building block for creating such dynamic materials.
The phenolic hydroxyl and thiol groups of this compound can be exploited to form extended networks. For instance, the strong and directional hydrogen bonds from the phenol group could be used to create one-dimensional chains or two-dimensional sheets. thieme-connect.de These primary interactions, supplemented by π-π stacking and van der Waals forces, could lead to the formation of complex, three-dimensional supramolecular architectures. nih.gov
Furthermore, this compound could be incorporated into more complex systems. It could act as a functional pendant group on a conventional polymer backbone, with the thiol group used for surface grafting and the phenol group available for hydrogen bonding or host-guest interactions. Alternatively, it could serve as a cross-linker in a network, where host-guest interactions (e.g., with a bis-cyclodextrin molecule) or metal-ligand coordination involving the thiol or phenol groups connect different polymer chains. chemrxiv.org The reversibility of these non-covalent bonds would impart dynamic properties to the resulting material, such as self-healing or stimuli-responsiveness. mdpi.comresearchgate.net
| Supramolecular Structure | Role of this compound | Key Interactions |
| Hydrogen-Bonded Chains/Sheets | Monomeric building block | Hydrogen bonding, π-π stacking thieme-connect.de |
| Cross-linked Network | Functional cross-linker | Host-guest complexation, metal-ligand coordination |
| Functionalized Polymer | Pendant side group | Thiol for grafting, phenol for recognition |
Incorporation of this compound into Reversible Polymer Systems
The presence of a thiol (-SH) group in this compound makes it a prime candidate for incorporation into reversible polymer systems through dynamic covalent chemistry. Thiol groups are known to participate in several reversible reactions, which can be exploited to create polymers that can de-polymerize and re-polymerize in response to external stimuli, leading to materials with self-healing or recyclable properties.
One of the most well-studied reversible reactions involving thiols is disulfide exchange . Under oxidative conditions, two thiol groups can form a disulfide bond (-S-S-). This bond can be cleaved back to the thiol groups under reducing conditions or can exchange with other thiols or disulfides. A polymer network crosslinked by disulfide bonds derived from a di-thiol monomer, or a polymer with pendant thiol groups like those that could be derived from this compound, could exhibit dynamic properties. The reversibility of the disulfide bond would allow for the rearrangement of the polymer chains, enabling stress relaxation and healing of fractures.
Another avenue for creating reversible polymers is the thiol-Michael addition reaction . This reaction involves the addition of a thiol to an electron-deficient alkene, such as a maleimide. While often considered an irreversible "click" reaction, under certain conditions, the thiol-Michael adduct can undergo a retro-Michael reaction, making the linkage reversible. A polymer system could be designed where this compound is used to crosslink polymer chains containing Michael acceptors, leading to a dynamic network.
Furthermore, the reaction of thiols with other functional groups, such as benzoxazines, has been shown to be reversible. This opens up possibilities for creating novel reversible polymer systems where the specific electronic and steric properties of this compound could influence the equilibrium and, therefore, the material's properties. For instance, the ethyl group at the 2-position could sterically influence the approach of the thiol group to a reactive partner, while the hydroxyl group at the 4-position could participate in hydrogen bonding, further modulating the reactivity and stability of the resulting linkage.
While specific data for polymers incorporating this compound is not available, the reactivity of a related compound, 4-mercaptophenol (B154117), has been demonstrated in polymer systems. It has been used as an end-capping agent to control the molecular weight of polymers, showcasing the ability of the thiol group to react and influence polymer architecture. This suggests that this compound could similarly be used to control polymerization or be incorporated as a pendant group to introduce functionality.
Table 1: Potential Reversible Reactions for Incorporating this compound into Polymer Systems
| Reaction Type | Reactants | Resulting Linkage | Reversibility Conditions | Potential Application |
| Disulfide Exchange | This compound (oxidized) | Disulfide bond (-S-S-) | Reducing agents, presence of other thiols/disulfides | Self-healing materials, recyclable thermosets |
| Thiol-Michael Addition | This compound + Michael acceptor (e.g., maleimide) | Thioether bond | Base or heat (retro-Michael) | Dynamic hydrogels, adaptable networks |
| Thiol-Benzoxazine Reaction | This compound + Benzoxazine | Thio-substituted amine | Heat | Malleable thermosets, vitrimers |
Multi-Component Supramolecular Systems with this compound
The dual functionality of this compound, possessing both a hydrogen bond donor/acceptor (hydroxyl group) and a nucleophilic/potentially coordinating group (thiol group), makes it an intriguing building block for the construction of multi-component supramolecular systems. These are complex assemblies in which two or more different molecules come together through non-covalent interactions to form a well-defined structure.
Furthermore, this compound could be a guest molecule in host-guest chemistry . wikipedia.org Its size and functionality might allow it to fit within the cavity of a larger host molecule, such as a cyclodextrin or a calixarene. The interactions within such a host-guest complex would be governed by a combination of forces, including hydrophobic interactions between the ethyl group and the host cavity, and hydrogen bonding between the hydroxyl and thiol groups and the host's rim. The formation of such complexes can be used to control the solubility, reactivity, or release of the guest molecule.
In more complex multi-component systems, this compound could participate in the formation of dynamic combinatorial libraries (DCLs) . wikipedia.org DCLs are mixtures of interconverting molecules in equilibrium. The introduction of a template can shift the equilibrium to favor the formation of the component that binds best to the template. The reversible formation of disulfide bonds from this compound could be the basis for a DCL, where different combinations of thiols form a library of disulfides. The addition of a "guest" molecule that selectively binds to a particular disulfide could amplify its formation.
While specific experimental data for multi-component systems containing this compound is not currently available in the literature, the principles of supramolecular chemistry allow for informed predictions of its behavior. The interplay of hydrogen bonding from the hydroxyl group and the reactivity of the thiol group provides a rich platform for the design of novel functional materials.
Table 2: Potential Roles of this compound in Multi-Component Supramolecular Systems
| System Type | Potential Role of this compound | Key Interactions | Potential Outcome |
| Supramolecular Gels | Gelator or co-gelator | Hydrogen bonding (O-H, S-H), π-π stacking, disulfide bond formation | Formation of self-assembled fibrillar networks, gelation of solvents |
| Host-Guest Complexes | Guest molecule | Hydrophobic interactions, hydrogen bonding, van der Waals forces | Encapsulation within a host molecule, altered physicochemical properties |
| Dynamic Combinatorial Libraries | Building block | Reversible disulfide bond formation | Generation of a library of interconverting disulfides, template-driven selection |
Catalytic Applications of 2 Ethyl 4 Mercaptophenol and Its Derivatives
Organocatalysis and Enzyme Mimicry Utilizing 2-Ethyl-4-mercaptophenol
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Thiophenol derivatives have shown promise as effective organocatalysts, particularly in visible-light photoredox reactions. For instance, certain thiophenols can catalyze decarboxylative couplings of N-(acetoxy)phthalimides without the need for a separate photocatalyst acs.org. In these reactions, the thiophenol is believed to participate in the electron transfer processes that drive the desired chemical transformation. Given its structural similarity, this compound could potentially exhibit similar catalytic activity in photoredox cycles.
Enzyme mimicry involves the design of synthetic molecules that replicate the function of natural enzymes. These "nanozymes" or enzyme mimetics can overcome some of the limitations of natural enzymes, such as sensitivity to denaturation and high production costs statnano.com. While specific studies on this compound as an enzyme mimic are not prevalent, its functional groups are analogous to those found in the active sites of some enzymes. For example, the thiol group is a key component of cysteine proteases. A synthetic catalyst incorporating the this compound scaffold could potentially mimic the activity of such enzymes. The development of platinum-containing nanozymes that mimic oxidases highlights the potential for creating robust catalysts for industrial and healthcare applications statnano.com.
Role of this compound in Metal Nanoparticle Synthesis and Stabilization for Catalysis
Metal nanoparticles are widely used as catalysts due to their high surface-area-to-volume ratio. The stability and catalytic activity of these nanoparticles are often enhanced by capping agents that prevent aggregation and modulate their electronic properties. Thiol-containing molecules, such as this compound, can act as effective stabilizing ligands for a variety of metal nanoparticles.
Gold nanoparticles (AuNPs) are known for their catalytic activity in various reactions, including the reduction of nitrophenols, which is a common model reaction to evaluate catalytic performance d-nb.infonih.govnih.gov. The catalytic activity of AuNPs is highly dependent on their size and the nature of the stabilizing ligands d-nb.infonih.gov. Stabilizing molecules can affect the catalytic performance by reducing the number of free active sites on the particle's surface researchgate.net.
Table 1: Catalytic Performance of Gold Nanoparticles in the Reduction of 4-Nitrophenol.
| Gold Particle Size (nm) | Turnover Frequency (TOF) (mol_4-NP / mol_Au / s) | Reference |
|---|---|---|
| 1.7 | 0.18 | nih.gov |
| 3.4 | 0.25 | nih.gov |
| 5.7 | 0.15 | nih.gov |
| 8.2 | 0.09 | nih.gov |
The data indicates that there is an optimal particle size for maximum catalytic activity. It is plausible that this compound, when used as a stabilizing agent, would influence the catalytic activity of AuNPs in a similar size-dependent manner.
Similar to gold, other transition metals like silver (Ag), palladium (Pd), and platinum (Pt) also form catalytically active nanoparticles. The functionalization of these nanoparticles with ligands such as this compound can enhance their stability and catalytic performance.
Silver Nanoparticles (AgNPs): AgNPs have been used for the catalytic reduction of organic dyes and nitrophenols researchgate.net. The stability and catalytic efficiency of AgNPs can be improved by supporting them on materials like polymers researchgate.net.
Palladium Nanoparticles (PdNPs): PdNPs are excellent catalysts for a variety of organic reactions, including hydrogenation and cross-coupling reactions nih.govnih.gov. The catalytic activity of PdNPs can be influenced by the core size and the density and functionality of surface ligands acs.org.
Platinum Nanoparticles (PtNPs): PtNPs are known for their excellent catalytic activity in reactions like the decomposition of hydrogen peroxide and the scavenging of reactive oxygen species acs.org. The synthesis of surfactant- and ligand-free PtNPs is of particular interest in catalysis as it can prevent the blocking of active sites on the nanoparticle surface mdpi.com.
The use of this compound as a capping agent for these transition metal nanoparticles could provide a means to tune their catalytic properties for specific applications.
Mechanistic Aspects of this compound-Mediated Catalysis
The catalytic mechanism involving nanoparticles stabilized by thiol-containing ligands often follows the Langmuir-Hinshelwood model. In the case of the reduction of 4-nitrophenol, both the nitrophenol and the reducing agent (e.g., NaBH4) adsorb onto the surface of the nanoparticle, where the reaction takes place researchgate.net. The thiol ligands can influence this process by modulating the adsorption of reactants and the electronic properties of the metal surface.
In organocatalysis, the thiol group can act as a proton donor or participate in redox cycles. For example, in some photoredox reactions, thiophenol is believed to be involved in the formation of radical intermediates that propagate the catalytic cycle acs.org. The phenolic hydroxyl group in this compound can also participate in catalysis, for instance, by forming hydrogen bonds with substrates or by acting as a proton shuttle.
Design and Performance of Heterogeneous and Homogeneous Catalytic Systems with this compound
Catalytic systems can be broadly classified as either heterogeneous or homogeneous.
Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants. A common example is solid metal nanoparticles catalyzing a reaction in a liquid solution. The main advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, which allows for catalyst recycling . This compound can be used to functionalize solid supports or to stabilize metal nanoparticles that are then immobilized on a support, creating a heterogeneous catalyst. For example, metal nanoparticles supported on materials like silica or alumina have been widely studied nih.gov.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants savemyexams.com. This often leads to higher activity and selectivity compared to heterogeneous systems. This compound could be part of a soluble metal complex that acts as a homogeneous catalyst. For instance, nickel complexes have been used for the homogeneous catalytic hydrothiolation of alkynes acs.org.
The choice between a heterogeneous and a homogeneous system depends on the specific requirements of the reaction, including the need for catalyst recovery, reaction conditions, and desired selectivity.
Advanced Analytical Methodologies for 2 Ethyl 4 Mercaptophenol Detection and Quantification
Chromatographic Methodologies for 2-Ethyl-4-mercaptophenol
Chromatography is a cornerstone for the separation and analysis of this compound from intricate mixtures. Both liquid and gas chromatography are employed, often coupled with highly sensitive detectors to achieve the required analytical performance.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing thiols like this compound. Developing a robust HPLC method involves several key steps, including the selection of an appropriate stationary phase, optimization of the mobile phase composition, and choosing a suitable detector. thermofisher.comamazonaws.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. phenomenex.com In RP-HPLC, a non-polar stationary phase, such as a C8 or C18 column, is used with a polar mobile phase. phenomenex.comnih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For the analysis of phenolic compounds, a gradient elution is often employed, typically using a mixture of an aqueous solvent (like water with a modifier such as formic acid or trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol). nih.govmdpi.com
Method optimization focuses on achieving a good resolution between the analyte of interest and other matrix components, symmetrical peak shape, and a short analysis time. amazonaws.com This is accomplished by systematically adjusting parameters such as the mobile phase gradient, flow rate, column temperature, and injection volume. thermofisher.com For detection, a photodiode array (PDA) detector is commonly used, allowing for the monitoring of absorbance at multiple wavelengths. nih.gov The UV detection wavelength is typically set at a value where the compound exhibits maximum absorbance to ensure high sensitivity. nih.gov For thiols, derivatization with a fluorescent probe can be performed prior to HPLC separation to enable highly sensitive fluorescence detection. researchgate.net
Interactive Data Table: Typical HPLC Parameters for Thiophenol Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | Reversed-phase C8 or C18, 3-5 µm particle size | Provides hydrophobic stationary phase for separation. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elutes compounds based on polarity. Acid improves peak shape. |
| Flow Rate | 0.8 - 1.0 mL/min | Influences analysis time and separation efficiency. |
| Detector | Photodiode Array (PDA) or Fluorescence Detector (FLD) | PDA for UV-Vis absorbance; FLD for fluorescent derivatives. |
| Detection Wavelength | ~258 nm (UV) or specific Ex/Em for fluorescent tags | Set at absorbance maximum for sensitivity. |
| Column Temperature | 25 - 40 °C | Affects viscosity and retention times, improving reproducibility. |
Gas Chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds. However, the analysis of polar and reactive compounds like phenols and thiols can be challenging due to issues such as poor peak shape and thermal instability. nih.govmdpi.com Direct analysis of underivatized phenols by GC is possible, often utilizing a Flame Ionization Detector (FID). epa.gov
To overcome the challenges associated with the direct analysis of thiols, derivatization is a common strategy. jfda-online.com This process modifies the analyte to make it more volatile and thermally stable, improving its chromatographic behavior. researchgate.net The analysis of volatile sulfur compounds, including thiophenols, is particularly relevant in the food and beverage industry, where they can be potent odorants. mdpi.com Due to their high reactivity and presence at ultra-trace concentrations, methods often require a pre-concentration or extraction step before GC analysis. nih.gov
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), are the gold standard for the sensitive and selective analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective, especially for complex matrices. dss.go.th It combines the high-resolution separation of GC with the definitive identification provided by MS. acs.org For trace analysis of thiols, GC-MS is often preceded by a derivatization step to improve analyte volatility and stability. nih.govnih.gov Multidimensional GC (MDGC), which uses multiple columns with different separation mechanisms, can provide even greater resolving power for extremely complex samples, helping to separate target sulfur compounds from co-eluting matrix components. gerstelus.comacs.orgnih.govoup.com
Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), offers the advantage of analyzing less volatile or thermally labile compounds directly without derivatization. shimadzu.comresearchgate.net A stable isotope dilution assay (SIDA) using UHPLC-MS/MS has been developed for the accurate quantification of thiophenols at nanogram-per-liter levels. nih.gov This approach involves derivatizing the thiophenols to form stable derivatives, which are then analyzed. nih.gov The use of an isotopically labeled internal standard compensates for matrix effects and variations in instrument response, leading to high accuracy and precision. nih.gov Adduct formation, such as the formation of ammonia (B1221849) or ethylamine (B1201723) adducts in the ion source, is a consideration during LC-MS method development as it can affect mass determination and potentially lead to misidentification. shimadzu.comnih.gov
Interactive Data Table: Comparison of Hyphenated Analytical Techniques
| Technique | Derivatization | Typical Analytes | Advantages | Limitations |
|---|---|---|---|---|
| GC-MS | Often required for thiols | Volatile & Semi-volatile compounds | High resolution, established libraries | Not suitable for non-volatile or thermally labile compounds |
| MDGC-MS | Often required for thiols | Trace compounds in complex matrices | Extremely high resolving power | Complex instrumentation and method development |
| LC-MS/MS | Optional, but can enhance sensitivity | Wide range of polarities, non-volatile compounds | High sensitivity and specificity, no need for volatility | Potential for matrix effects and ion suppression |
Electrochemical Sensing and Detection Strategies for this compound
Electrochemical sensors offer a promising alternative to chromatographic methods for the detection of this compound, providing rapid, sensitive, and cost-effective analysis. mdpi.comnih.gov These sensors typically operate by measuring the current generated from the electrochemical oxidation of the thiol group at the surface of a specially designed electrode. acs.org
The development of these sensors focuses on modifying the electrode surface to enhance electrocatalytic activity, sensitivity, and selectivity towards the target analyte. nih.gov A variety of materials, including carbon nanomaterials (like graphene and carbon nanotubes), conductive polymers, and metal nanoparticles, have been investigated for this purpose. mdpi.comnih.gov The choice of electrode material and the specific modification strategy can significantly influence the sensor's performance, such as its detection limit and resistance to interference from other compounds in the sample. mdpi.com
Spectroscopic Quantification Methods for this compound
Spectroscopic methods, particularly UV-Visible spectrophotometry, can be utilized for the quantification of phenolic compounds. redalyc.org These methods are based on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is proportional to its concentration (Beer's Law). mdpi.com
The Folin-Ciocalteu reagent, for example, is commonly used for the determination of total phenolic compounds. redalyc.org This method involves the oxidation of phenols by a mixture of phosphomolybdic and phosphotungstenic acids, which results in the formation of a blue-colored complex that can be quantified spectrophotometrically. redalyc.org However, a significant drawback of these methods is their lack of selectivity, as other reducing substances, such as thiols, can interfere with the measurement. mdpi.comnih.gov While simple and inexpensive, the application of direct spectrophotometry for the specific quantification of this compound in complex mixtures is limited due to potential interferences. mdpi.com
Derivatization of this compound for Enhanced Analytical Performance
Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. gcms.cz For this compound, derivatization is primarily employed to enhance its performance in chromatographic analysis, particularly GC. jfda-online.comnih.gov
The main goals of derivatization for this compound are:
Increased Volatility : The thiol and phenol (B47542) groups are polar and can engage in hydrogen bonding, which reduces volatility. Converting these groups into less polar derivatives, such as ethers or esters, increases their volatility, making them more amenable to GC analysis. gcms.czsigmaaldrich.com
Improved Thermal Stability : Derivatization can protect the functional groups from degradation at the high temperatures used in the GC injector and column. jfda-online.com
Enhanced Detectability : Specific derivatizing agents can introduce moieties that are highly responsive to certain detectors. For instance, using a fluorinating reagent like Pentafluorobenzyl bromide (PFBBr) creates a derivative that can be detected with high sensitivity by an Electron Capture Detector (ECD). nih.govmdpi.comresearchgate.net
Common derivatization reactions for thiols and phenols include silylation (e.g., using BSTFA), acylation, and alkylation. nih.govsigmaaldrich.comnih.gov The choice of reagent depends on the functional group being targeted and the analytical technique being used. gcms.cznih.gov For instance, N-Ethylmaleimide (NEM) has been used as a derivatizing agent for the analysis of thiophenols by UHPLC-MS/MS. nih.gov Other reagents, such as those containing selenium, have also been explored for the highly selective derivatization of thiols for mass spectrometry analysis. acs.org
Environmental Behavior and Transformation of 2 Ethyl 4 Mercaptophenol
Abiotic Degradation Pathways of 2-Ethyl-4-mercaptophenol
Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For this compound, these pathways primarily include reactions driven by light and oxygen.
Photolytic Transformations of this compound
Photolysis, the breakdown of compounds by light, is a significant abiotic degradation pathway for many aromatic compounds. While direct photolytic data for this compound is limited, studies on analogous substituted phenols and thiophenols provide insights into its likely phototransformation.
The absorption of ultraviolet (UV) radiation can excite the molecule, leading to the cleavage of chemical bonds. For phenolic compounds, this can result in the formation of phenoxyl radicals. In the case of thiophenols, the sulfur-hydrogen (S-H) bond is relatively weak and susceptible to cleavage upon photoexcitation, leading to the formation of a thiophenoxyl radical.
A primary photolytic reaction for thiophenols is their oxidation to disulfides. This process involves the coupling of two thiophenoxyl radicals. For this compound, this would result in the formation of a corresponding disulfide dimer. Further photolytic degradation can lead to the cleavage of the carbon-sulfur (C-S) bond, although this is generally a less dominant pathway compared to S-H bond cleavage. The presence of an ethyl group on the aromatic ring may influence the photolytic rate and the nature of the resulting photoproducts.
| Reactant | Process | Potential Transformation Products |
| This compound | Photolysis | 2,2'-diethyl-4,4'-dimercaptodiphenyl disulfide, phenoxyl radicals, thiophenoxyl radicals |
Oxidative Degradation Mechanisms of this compound
Oxidative degradation in the environment is primarily driven by reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These highly reactive species can initiate the breakdown of organic pollutants.
The reaction of hydroxyl radicals with phenolic compounds is typically rapid. For this compound, •OH can attack the aromatic ring, leading to the formation of hydroxylated intermediates. Additionally, the mercapto group is susceptible to oxidation. The thiol moiety can be oxidized to form sulfenic, sulfinic, and ultimately sulfonic acids.
A significant oxidative pathway for thiophenols is oxidative coupling, which, similar to photolysis, can lead to the formation of disulfides. This can occur through the reaction of two thiophenoxyl radicals, which can be generated via hydrogen abstraction by ROS. These disulfide products may then undergo further oxidation. The presence of the electron-donating ethyl and hydroxyl groups on the aromatic ring is expected to activate the ring towards electrophilic attack by ROS, potentially leading to a variety of hydroxylated and ring-opened products.
| Reactant | Oxidant | Potential Transformation Products |
| This compound | Hydroxyl Radical (•OH) | Hydroxylated derivatives, Disulfide dimers, Sulfenic acids, Sulfinic acids, Ring-cleavage products |
Hydrolytic Stability and Reactivity of this compound
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound to hydrolysis is an important factor in its environmental persistence.
Aromatic thiols, such as this compound, are generally considered to be hydrolytically stable under typical environmental pH conditions (pH 5-9). The carbon-sulfur bond in aromatic thiols is not readily cleaved by water. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment compared to photolytic and oxidative processes.
Biotic Degradation Mechanisms of this compound
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from the environment.
Microbial Metabolism and Pathways of this compound
Microorganisms, particularly bacteria of the genus Pseudomonas, are known to degrade a wide variety of phenolic compounds. ijrrjournal.com The initial step in the aerobic degradation of phenols typically involves the hydroxylation of the aromatic ring, catalyzed by monooxygenase enzymes, to form a catechol or a substituted catechol.
For this compound, a plausible initial step would be the enzymatic hydroxylation of the aromatic ring. Following this, the dihydroxylated intermediate would be susceptible to ring cleavage by dioxygenase enzymes. There are two main pathways for the cleavage of the catechol ring:
Ortho-cleavage: The aromatic ring is cleaved between the two hydroxyl groups.
Meta-cleavage: The aromatic ring is cleaved adjacent to one of the hydroxyl groups.
Both pathways lead to the formation of aliphatic intermediates that can then be further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization (the conversion of the organic compound to carbon dioxide and water). The presence of the sulfur atom may also lead to specific enzymatic transformations targeting the mercapto group.
| Organism Type | General Pathway | Key Intermediates |
| Aerobic Bacteria (e.g., Pseudomonas sp.) | Hydroxylation followed by ring cleavage | Catechol derivatives, Aliphatic acids |
Enzymatic Degradation Processes of this compound
The biodegradation of this compound is mediated by specific enzymes produced by microorganisms. Based on the degradation of analogous compounds, several key enzyme classes are likely involved:
Monooxygenases: These enzymes catalyze the initial hydroxylation of the aromatic ring, a critical activation step for subsequent degradation. For instance, 4-ethylphenol (B45693) methylenehydroxylase, found in Pseudomonas putida, acts on 4-ethylphenol by dehydrogenation to a quinone methide which is then hydrated. nih.govresearchgate.net
Dioxygenases: These enzymes are responsible for the cleavage of the aromatic ring of the catechol-like intermediates. Catechol 1,2-dioxygenase (for ortho-cleavage) and catechol 2,3-dioxygenase (for meta-cleavage) are well-characterized examples. nih.gov
Sulfur-metabolizing enzymes: The mercapto group may be targeted by specific enzymes. For example, some enzymes can oxidize thiols to disulfides or other sulfur-containing functional groups. Cysteamine oxygenase, for instance, has been shown to oxidize mercaptoethanol. nih.gov
The specific enzymes and the preferred metabolic pathway will depend on the microbial species present and the prevailing environmental conditions.
| Enzyme Class | Function | Example Substrate (Analogous) |
| Monooxygenases | Aromatic ring hydroxylation | 4-Ethylphenol nih.gov |
| Dioxygenases | Aromatic ring cleavage | Catechol nih.gov |
| Sulfur Oxygenases | Oxidation of sulfur moiety | Mercaptoethanol nih.gov |
Environmental Fate Modeling and Prediction for this compound
Environmental fate modeling is a critical tool for forecasting the distribution and persistence of chemicals in the environment. These models integrate a compound's physicochemical properties to estimate its behavior in various environmental compartments such as air, water, soil, and sediment. aftonchemical.comecetoc.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, like the EPA's EPI Suite™, are instrumental in this predictive process, offering insights where experimental data are scarce. chemsafetypro.comchemistryforsustainability.orgepisuite.dev
For this compound, predictive modeling suggests a moderate persistence in some environmental compartments, influenced by factors such as microbial activity, sunlight, and the presence of other reactive chemical species. The following table summarizes the key predicted environmental fate parameters for this compound, derived from QSAR models. It is crucial to note that these are estimated values and serve as a guide in the absence of direct empirical data.
| Environmental Fate Parameter | Predicted Value | Implication |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 3.1 (Estimated) | Indicates a moderate potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment. |
| Water Solubility | Low to moderate (Estimated) | Suggests that while it can dissolve in water to some extent, a significant portion is likely to partition to solid phases. |
| Henry's Law Constant | Low (Estimated) | Indicates that volatilization from water to the atmosphere is not expected to be a significant fate process. |
| Biodegradation | Expected to be biodegradable, but potentially at a slow rate. | The presence of the phenol (B47542) ring and sulfur atom may influence microbial degradation rates. nih.govoup.comresearchgate.net |
| Atmospheric Oxidation | Moderate potential for oxidation by hydroxyl radicals. | If released into the atmosphere, it is likely to be degraded through photochemical reactions. |
The predictions from these models are foundational for risk assessment, guiding further research and regulatory attention. However, the accuracy of these predictions is contingent on the models' ability to account for the specific structural features of this compound and the complexities of real-world environmental systems.
Transformation Products and their Chemical Characterization from this compound Degradation
The degradation of this compound in the environment is expected to proceed through various biotic and abiotic pathways, leading to the formation of several transformation products. The specific products formed will depend on the degradation mechanism, which can include biodegradation, photolysis, and oxidation.
Biodegradation: Microbial degradation is a primary pathway for the breakdown of many organic compounds in soil and water. mdpi.comnih.govmdpi.com For this compound, biodegradation is likely to be initiated by microbial enzymes that can attack the phenol ring or the mercapto group. Based on studies of similar compounds like alkylphenols and thiophenols, the following transformation pathways can be hypothesized:
Oxidation of the Mercapto Group: The thiol (-SH) group is susceptible to oxidation, which could lead to the formation of sulfonic acids or disulfide-linked dimers.
Hydroxylation of the Aromatic Ring: Microorganisms may introduce additional hydroxyl groups onto the benzene (B151609) ring, a common initial step in the degradation of phenolic compounds. cdc.gov This can lead to the formation of catechol or hydroquinone (B1673460) derivatives.
Ring Cleavage: Following hydroxylation, the aromatic ring can be cleaved by dioxygenase enzymes, leading to the formation of aliphatic carboxylic acids that can be further metabolized. nih.gov
Photodegradation: In the presence of sunlight, particularly in aquatic environments, this compound may undergo photodegradation. The absorption of UV light can lead to the formation of reactive species, such as hydroxyl radicals, which can then attack the molecule. nih.gov Potential phototransformation products of sulfur-containing aromatic compounds can include a variety of sulfonic acids, as well as aliphatic and aromatic acids and alcohols. nih.govnih.gov
Oxidation: Chemical oxidation can occur through reactions with naturally present oxidants in the environment. The phenolic hydroxyl group and the mercapto group are both susceptible to oxidation. Oxidation of phenols can lead to the formation of quinone-type structures. nih.gov
The following table presents a list of potential transformation products of this compound based on the degradation pathways of analogous compounds. The characterization of these products would typically involve advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
| Potential Transformation Product | Predicted Formation Pathway | Significance |
|---|---|---|
| 2-Ethyl-4-sulfophenol | Oxidation of the mercapto group | Increased water solubility, potentially altering its environmental mobility. |
| Bis(3-ethyl-4-hydroxyphenyl) disulfide | Oxidative coupling of the mercapto group | A larger, likely more persistent molecule. |
| Ethyl-hydroquinone/catechol derivatives | Hydroxylation of the aromatic ring | Intermediates in the biodegradation pathway leading to ring cleavage. |
| Short-chain aliphatic acids | Aromatic ring cleavage | Represents a significant step towards complete mineralization to carbon dioxide and water. |
| Quinone-type compounds | Oxidation of the phenol group | Can be reactive and potentially more toxic than the parent compound. |
Advanced Materials Science Applications Incorporating 2 Ethyl 4 Mercaptophenol
Polymer Chemistry and Engineering with 2-Ethyl-4-mercaptophenol
The dual functionality of this compound makes it a versatile building block in polymer chemistry, where it could potentially serve as a monomer, a cross-linking agent, or a functional additive to impart specific properties to polymer systems.
As a monomer, this compound could participate in various polymerization reactions. The thiol group can undergo step-growth polymerization through mechanisms such as thiol-ene reactions, while the phenolic group can be involved in the formation of phenoxy resins or other condensation polymers.
Potential Polymerization Reactions:
Thiol-Ene Polymerization: The thiol group can react with di- or multifunctional alkenes (enes) via a radical-mediated or base-catalyzed addition reaction to form poly(thioether)s. This "click" chemistry approach is known for its high efficiency and mild reaction conditions.
Polythioether Synthesis: The thiol can also react with dihalides or epoxides to form poly(thioether)s.
Phenolic Resins: The phenolic hydroxyl group, along with the ortho and para positions on the aromatic ring, can react with aldehydes like formaldehyde (B43269) to form resole or novolac-type phenolic resins.
Poly(phenylene oxide) Synthesis: The phenolic group could potentially be used in oxidative coupling polymerizations to form poly(phenylene oxide)-type structures.
Table 1: Hypothetical Polymers Derived from this compound as a Monomer
| Polymer Type | Co-monomer(s) | Polymer Backbone Structure | Potential Properties |
| Poly(thioether) | 1,5-Hexadiene | Alternating thioether and alkyl units | High refractive index, good thermal stability |
| Epoxy-Thiol Resin | Diglycidyl ether of bisphenol A | Cross-linked thioether and ether linkages | Strong adhesion, chemical resistance |
| Phenolic Resin | Formaldehyde | Methylene-bridged phenol (B47542) units | High thermal stability, flame retardancy |
The presence of two distinct reactive sites allows this compound to act as a cross-linking agent to form three-dimensional polymer networks. ebeammachine.com This process enhances the mechanical strength, thermal stability, and chemical resistance of polymers. specialchem.com
Potential Cross-linking Mechanisms:
In Unsaturated Polymers: The thiol group can cross-link polymer chains containing double bonds (e.g., polybutadiene, unsaturated polyesters) via thiol-ene reactions.
In Epoxy Resins: The thiol group is a well-known curing agent for epoxy resins, reacting with the epoxide ring to form a thioether linkage. polymerinnovationblog.com This reaction is often rapid and can occur at ambient temperatures.
In Polyurethanes: The phenolic hydroxyl group can react with isocyanate groups, allowing for the incorporation and cross-linking of polyurethane systems.
Table 2: Potential Cross-linking Applications of this compound
| Polymer System | Reactive Group Utilized | Resulting Network Type | Improved Properties |
| Unsaturated Polyester Resin | Thiol (-SH) | Thioether cross-links | Increased toughness and impact strength |
| Epoxy Resin | Thiol (-SH) | Thioether and hydroxyl network | Rapid curing, improved adhesion |
| Polyurethane | Phenolic Hydroxyl (-OH) | Urethane cross-links | Enhanced thermal and chemical resistance |
Beyond its role in building the polymer backbone or cross-linking it, incorporating this compound can introduce specific functionalities into a polymer matrix.
Potential Functional Enhancements:
Antioxidant Properties: The phenolic group is a known antioxidant and can protect the polymer from oxidative degradation.
Metal Ion Scavenging: The thiol group has a strong affinity for heavy metal ions and can be used to create polymers for environmental remediation or metal recovery.
Adhesion Promotion: The polar thiol and hydroxyl groups can improve the adhesion of the polymer to various substrates, including metals and glass.
High Refractive Index: Sulfur-containing polymers often exhibit a high refractive index, making them suitable for optical applications.
Table 3: Functional Properties Imparted by this compound in Polymers
| Functional Property | Responsible Group | Potential Application |
| Antioxidant/Stabilizer | Phenolic Hydroxyl (-OH) | Long-life plastics and elastomers |
| Metal Adsorption | Thiol (-SH) | Water purification membranes, sensors |
| Adhesion Promoter | Thiol (-SH) and Hydroxyl (-OH) | Coatings, adhesives, and composites |
| High Refractive Index | Thiol (-SH) | Optical lenses, coatings, and encapsulants |
Hybrid Organic-Inorganic Materials Utilizing this compound
The ability of the thiol group to bind to metal surfaces and the reactivity of the phenolic group make this compound a candidate for creating hybrid organic-inorganic materials with tailored properties.
Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on the surfaces of noble metals like gold, silver, and copper. The sulfur atom forms a strong covalent bond with the metal surface, leading to the formation of a highly ordered molecular layer.
Potential SAM Applications:
Surface Functionalization: A SAM of this compound would present a surface rich in phenolic hydroxyl groups. These groups could then be used for further chemical reactions, such as grafting polymers or attaching biomolecules.
Corrosion Inhibition: The dense, ordered monolayer can act as a barrier to protect the underlying metal from corrosive agents.
Patterning and Lithography: SAMs can be used as resists in soft lithography techniques to create micropatterned surfaces.
Table 4: Hypothetical Self-Assembled Films of this compound
| Substrate | Driving Interaction | Orientation of Molecule | Potential Application |
| Gold (Au) | Au-S bond | Thiol group bound to surface, phenol group exposed | Biosensors, functionalized electrodes |
| Copper (Cu) | Cu-S bond | Thiol group bound to surface, phenol group exposed | Corrosion resistant coatings |
| Silicon Dioxide (SiO₂) | Hydrogen bonding with surface silanols | Phenol group interacting with surface | Surface modification for selective deposition |
Nanocomposites are materials that incorporate nanoparticles into a polymer matrix to achieve enhanced properties. This compound could be used as a surface modifier for nanoparticles to improve their dispersion and interfacial adhesion with the polymer matrix.
Role in Nanocomposites:
Surface Ligand: The thiol group can bind to the surface of various nanoparticles, such as gold, silver, cadmium sulfide (B99878) (CdS), and zinc oxide (ZnO), acting as a capping agent to control their size and prevent aggregation.
Table 5: Potential Role of this compound in Nanocomposites
| Nanoparticle Type | Polymer Matrix | Function of this compound | Enhanced Nanocomposite Property |
| Gold Nanoparticles | Polystyrene | Surface functionalization and compatibilization | Enhanced optical and thermal properties |
| Cadmium Sulfide (CdS) Quantum Dots | Epoxy Resin | Capping agent and coupling agent | Improved photoluminescence and mechanical strength |
| Zinc Oxide (ZnO) | Polycarbonate | Dispersion aid and UV-stabilizer | Increased UV-shielding and durability |
Surface Modification and Functionalization using this compound
Surface Attachment of this compound for Tailored Interfacial Properties
No research data was identified that describes the methods of attaching this compound to surfaces or the resulting changes in interfacial properties.
Engineering of Core-Shell Structures with this compound-derived Components
There is no available information on the use of this compound in the synthesis or engineering of core-shell structures.
Q & A
Q. What are the established synthetic routes for 2-Ethyl-4-mercaptophenol, and how can reaction conditions be optimized for high yield?
Methodological Answer: Synthesis typically involves thiolation of a phenolic precursor or alkylation of 4-mercaptophenol. For example, ethylation via nucleophilic substitution using ethyl halides in the presence of a base (e.g., KOH/EtOH) under reflux conditions. Optimization includes:
Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?
Methodological Answer:
- GC-MS : Confirm molecular weight and fragmentation patterns (reference NIST spectral libraries for mercaptophenol derivatives) .
- NMR : ¹H/¹³C NMR to verify ethyl and thiol group positioning (δ ~1.2–1.4 ppm for ethyl CH₃, δ ~3.5–4.0 ppm for SH proton in DMSO-d₆).
- HPLC : Reverse-phase C18 columns with UV detection at 270 nm to assess purity (>98%) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles (GHS Category 2A eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.1 mmHg at 25°C).
- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data observed for this compound across different experimental models?
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (pH, temperature, solvent) to minimize variability .
- Meta-analysis : Compare data across models (e.g., in vitro vs. in vivo) using statistical tools (ANOVA, t-tests) to identify confounding factors.
- Impurity profiling : Verify compound purity via LC-MS to rule out batch-specific contaminants .
Q. What computational modeling approaches are suitable for predicting the reactivity or interaction mechanisms of this compound with biological targets?
Methodological Answer:
- DFT calculations : Analyze electron density maps to predict nucleophilic sites (e.g., thiol group) .
- Molecular docking : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., tyrosinase) or receptors.
- MD simulations : Assess conformational stability in aqueous vs. lipid environments (GROMACS/AMBER) .
Q. How does the steric and electronic environment of the thiol group in this compound influence its chemical reactivity compared to other mercaptophenol derivatives?
Methodological Answer:
- Steric effects : The ethyl group ortho to the thiol reduces accessibility for electrophilic attacks (e.g., disulfide formation).
- Electronic effects : Electron-donating ethyl group increases thiol acidity (pKa ~8.5 vs. ~9.2 for 4-mercaptophenol), enhancing nucleophilicity.
- Experimental validation : Compare reaction rates with iodoacetamide or maleimides under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
